

Spectroscopic Profile of 3-chloro-2-iodobenzoic acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-iodobenzoic acid

Cat. No.: B051647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for **3-chloro-2-iodobenzoic acid**. Due to the limited availability of experimentally derived public data for this specific compound, this report leverages predicted values and comparative data from structurally analogous molecules to offer a comprehensive analytical profile. The information herein is intended to support research, drug development, and quality control activities where the characterization of **3-chloro-2-iodobenzoic acid** is required.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for **3-chloro-2-iodobenzoic acid** is summarized below. This data is computationally derived and provides expected values for various adducts that may be observed during analysis.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	282.90172
[M+Na] ⁺	304.88366
[M-H] ⁻	280.88716
[M+NH ₄] ⁺	299.92826
[M+K] ⁺	320.85760
[M+H-H ₂ O] ⁺	264.89170
[M] ⁺	281.89389
[M] ⁻	281.89499

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **3-chloro-2-iodobenzoic acid** are not readily available, the following tables outline the expected chemical shifts (δ) in ppm. These predictions are based on the analysis of closely related compounds, including 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 2-iodobenzoic acid.

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton, which may exchange with D₂O.

Proton	Expected Chemical Shift (ppm)	Multiplicity
Aromatic CH	7.0 - 8.0	m
Carboxyl OH	> 10	br s

Expected ^{13}C NMR Data

The ^{13}C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the carboxylic acid group.

Carbon	Expected Chemical Shift (ppm)
C=O (Carboxylic)	165 - 175
C-I	90 - 100
C-Cl	130 - 140
Aromatic C-H	125 - 135
Aromatic Quaternary C	130 - 145

Expected Infrared (IR) Spectroscopy Data

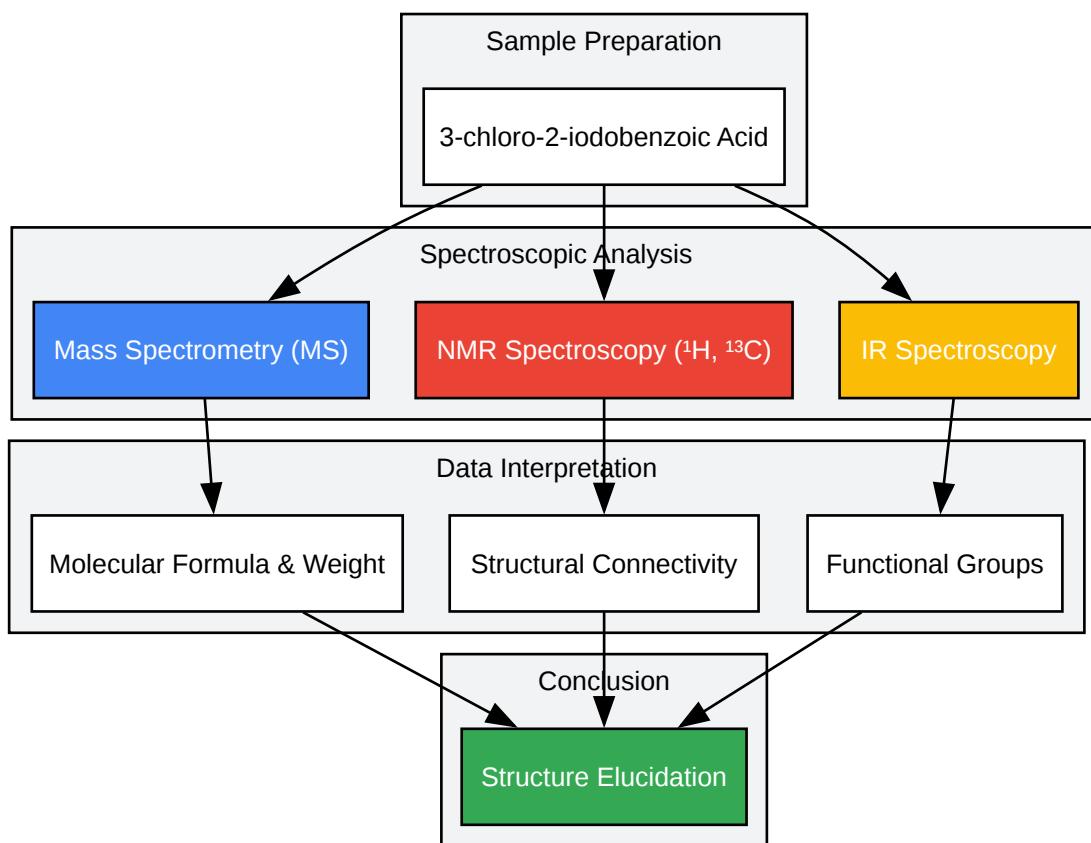
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for **3-chloro-2-iodobenzoic acid** are listed below, based on its structural features.

Functional Group	Expected Absorption Range (cm^{-1})
O-H Stretch (Carboxylic Acid)	2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid)	1680 - 1710
C=C Stretch (Aromatic)	1450 - 1600
C-O Stretch	1210 - 1320
C-Cl Stretch	600 - 800
C-I Stretch	500 - 600

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and

sample.


NMR Spectroscopy: A sample of **3-chloro-2-iodobenzoic acid** would be dissolved in a deuterated solvent, such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. For EI, a solid probe may be used.

IR Spectroscopy: The IR spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **3-chloro-2-iodobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with **3-chloro-2-iodobenzoic acid**. While the presented data is based on predictions and analogies, it provides a robust starting point for experimental design, data interpretation, and structural confirmation. It is always recommended to confirm these findings with experimentally obtained data whenever possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-chloro-2-iodobenzoic acid (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-chloro-2-iodobenzoic acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051647#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com